molecular formula C10H6BrNO3 B3213776 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid CAS No. 1126693-15-9

2-(4-Bromo-3-indolyl)-2-oxoacetic Acid

Cat. No.: B3213776
CAS No.: 1126693-15-9
M. Wt: 268.06 g/mol
InChI Key: ZSBKPXYGLITYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-indolyl)-2-oxoacetic Acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a bromine atom at the 4-position and an oxoacetic acid group at the 2-position of the indole ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid typically involves the bromination of an indole derivative followed by the introduction of an oxoacetic acid group. One common method is the bromination of 3-indolylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced indole derivatives.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromo-3-indolyl)-2-oxoacetic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The bromine atom and oxoacetic acid group can participate in various biochemical reactions, leading to the modulation of cellular processes. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, affecting signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-indolyl)-2-oxoacetic Acid
  • 2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid
  • 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid

Uniqueness

2-(4-Bromo-3-indolyl)-2-oxoacetic Acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(4-bromo-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBKPXYGLITYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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